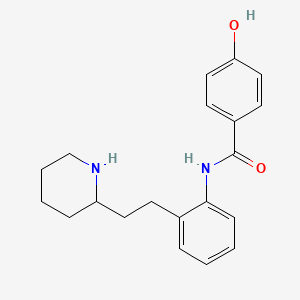![molecular formula C23H40S B14401035 1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene CAS No. 89738-81-8](/img/structure/B14401035.png)
1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene is an organic compound with the molecular formula C18H30S. It is a derivative of benzene, where three tert-butyl groups and one tert-butylsulfanyl group are attached to the benzene ring. This compound is known for its bulky substituents, which can influence its chemical reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The tert-butylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable tert-butylsulfanyl halide reacts with a benzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification methods such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to remove the tert-butylsulfanyl group, yielding a simpler benzene derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where the tert-butyl groups can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Aluminum chloride, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzene derivatives without the tert-butylsulfanyl group.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. Its bulky substituents can influence the steric and electronic properties of the resulting complexes.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other specialized chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene depends on its specific application. In coordination chemistry, it acts as a ligand, donating electron density to metal centers and stabilizing metal complexes. In biological systems, its bulky substituents can interact with specific molecular targets, influencing biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri-tert-butylbenzene: Lacks the tert-butylsulfanyl group, making it less reactive in certain chemical reactions.
1,3,5-Tris(tert-butyl)benzene: Similar structure but different substituent positions, affecting its chemical properties.
2,4,6-Tri-tert-butylphenol: Contains hydroxyl groups instead of tert-butylsulfanyl, leading to different reactivity and applications.
Uniqueness
1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene is unique due to the presence of both tert-butyl and tert-butylsulfanyl groups
Properties
CAS No. |
89738-81-8 |
|---|---|
Molecular Formula |
C23H40S |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
1,3,5-tritert-butyl-2-(tert-butylsulfanylmethyl)benzene |
InChI |
InChI=1S/C23H40S/c1-20(2,3)16-13-18(21(4,5)6)17(15-24-23(10,11)12)19(14-16)22(7,8)9/h13-14H,15H2,1-12H3 |
InChI Key |
HXSCGKDUMYGPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)CSC(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



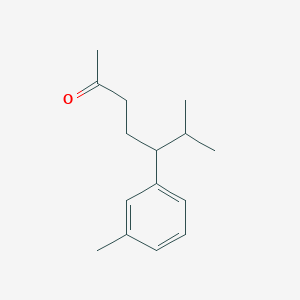

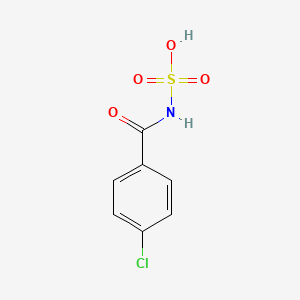
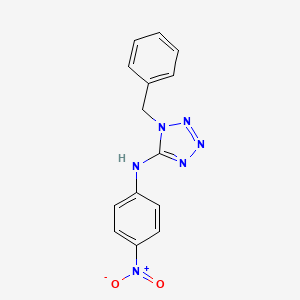
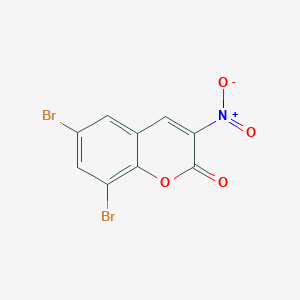
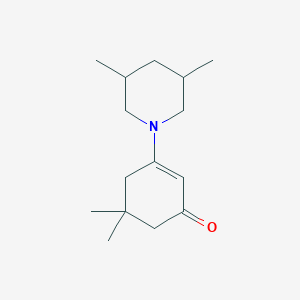
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)

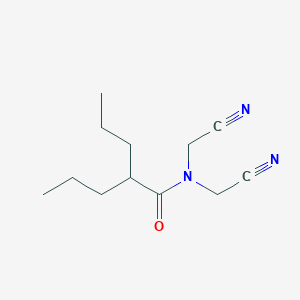

![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)

